molecular formula C9H8N2O B100604 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 16075-68-6

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No. B100604
CAS RN: 16075-68-6
M. Wt: 160.17 g/mol
InChI Key: XVVOALIRSDLWJA-UHFFFAOYSA-N
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Description

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one (6-MP) is a heterocyclic compound and a member of the pyridine family. 6-MP is a widely studied compound due to its various applications in scientific research, including its use as a drug, its ability to act as an inhibitor of several enzymes, and its potential as a therapeutic agent.

Scientific Research Applications

Hybrid Catalysts in Synthesis

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one derivatives are synthesized using various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These compounds serve as key scaffolds for developing pharmaceuticals due to their broad synthetic applicability and bioavailability. The use of diversified catalysts facilitates the development of substituted pyrimidine derivatives, highlighting the compound's role in advancing synthetic chemistry and pharmaceutical development (Parmar, Vala, & Patel, 2023).

Anti-inflammatory and Anti-cancer Properties

Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer activities. The structure-activity relationships (SAR) of these compounds provide insights into designing novel pyrimidine analogs with enhanced biological activities and minimal toxicity. This underscores the potential of this compound derivatives in the development of new therapeutic agents (Rashid et al., 2021).

Neurological Disorder Research

Research into pyrimidine scaffolds has extended into the realm of neurological disorders, including Alzheimer's disease. The structural properties of pyrimidine derivatives make them suitable candidates for synthesizing drugs targeting neurological conditions. Studies focus on understanding the structure-activity relationship of these compounds to develop potential therapeutic agents for managing and treating Alzheimer's disease (Das et al., 2021).

Anticancer Applications

The anticancer potential of pyrimidine derivatives, particularly those in fused scaffolds, has been extensively reported. These compounds exert cell-killing effects through various mechanisms, indicating their capability to interact with diverse biological targets. This versatility positions this compound derivatives as promising candidates for future anticancer drug development (Kaur et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one are currently unknown. This compound is a specialty product for proteomics research

Mode of Action

Similar compounds have been shown to undergo a two-step process losing two-electrons and two-protons by absorption control with radical intermediates . This suggests that this compound may interact with its targets through a similar mechanism.

Pharmacokinetics

Its degree of lipophilicity, which reflects the compound’s affinity for a lipid environment, suggests that it may diffuse easily into cells . This could potentially impact its bioavailability.

Action Environment

It’s worth noting that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

properties

IUPAC Name

6-methylpyrido[1,2-a]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-2-4-8-10-9(12)5-6-11(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVOALIRSDLWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=O)C=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617819
Record name 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16075-68-6
Record name 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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